11-(Pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane
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Overview
Description
11-(Pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[56]dodecane is a spirocyclic compound that features a unique structure combining a pyridine ring with a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with spirocyclic intermediates in the presence of catalysts. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
11-(Pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding amines. Substitution reactions can result in various functionalized pyridine derivatives .
Scientific Research Applications
11-(Pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 11-(Pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds such as 4-hydroxymethylpyridine and diethyl (pyridine-4-ylmethyl)phosphate share structural similarities with 11-(Pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane.
Spirocyclic compounds: Other spirocyclic compounds with different substituents on the spirocyclic framework.
Uniqueness
This compound is unique due to its specific combination of a pyridine ring and a spirocyclic structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
11-(pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-5-16-6-2-14(1)11-18-9-10-19-13-15(12-18)3-7-17-8-4-15/h1-2,5-6,17H,3-4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXWWRMEWBVMPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(CCOC2)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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